1-[(3,4-Dichlorophenyl)methyl]benzimidazole
Description
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-11-6-5-10(7-12(11)16)8-18-9-17-13-3-1-2-4-14(13)18/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVNJBVHZWJCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240765 | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312631-78-0 | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312631-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dichlorophenyl)methyl]benzimidazole typically involves the condensation of ortho-phenylenediamine with 3,4-dichlorobenzaldehyde. This reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions. The reaction mixture is usually heated and stirred in a suitable solvent, followed by purification steps involving washing with hexane and water to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzimidazole nitrogen atoms participate in nucleophilic substitution, enabling functionalization at the heterocyclic core.
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Alkylation/Acylation :
The NH group reacts with alkyl halides or acyl chlorides under basic conditions. For example, microwave-assisted reactions with ethyl chloroacetate yield acetohydrazide intermediates (e.g., 2c , 3 ) with up to 98% efficiency .
Heterocycle Formation
The compound serves as a scaffold for synthesizing fused heterocycles, critical for drug discovery.
2a. 1,3,4-Oxadiazole Derivatives
Reaction with hydrazine and carbon disulfide under basic conditions forms 1,3,4-oxadiazole rings. For example, cyclization of intermediate hydrazides yields derivatives with α-glucosidase inhibitory activity (IC₅₀: 16.05–77.02 μg/mL vs. acarbose: 12.04 μg/mL) .
2b. 1,2,4-Triazole Derivatives
Microwave-assisted cyclocondensation with thiourea or aryl isothiocyanates produces triazole derivatives. These compounds exhibit anticancer activity (e.g., 5c , IC₅₀: 0.33 μM against EGFR kinase) .
Cross-Coupling Reactions
The dichlorophenyl group participates in Suzuki-Miyaura couplings. Palladium-catalyzed reactions with aryl boronic acids generate biaryl derivatives, enhancing π-π stacking interactions in enzyme binding .
Oxidation and Reduction
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Oxidation : The benzimidazole ring is stable under mild oxidative conditions but degrades with strong oxidants like KMnO₄.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to dihydrobenzimidazole derivatives, altering biological activity.
Mechanistic Insights
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Steric Effects : The 3,4-dichlorophenyl group creates steric hindrance, slowing reactions at the C-2 position but favoring substitutions at the NH site .
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Electronic Effects : Electron-withdrawing chlorine atoms polarize the benzimidazole ring, enhancing electrophilic substitution at electron-rich positions .
Analytical Characterization
Reaction products are confirmed via:
Scientific Research Applications
Biological Activities
Antiviral Properties
Benzimidazole derivatives, including 1-[(3,4-Dichlorophenyl)methyl]benzimidazole, have shown significant antiviral activity against various viruses. For instance, certain benzimidazole derivatives have been reported to inhibit enteroviruses and herpes simplex virus (HSV) with notable IC50 values indicating their effectiveness. Compounds derived from benzimidazole scaffolds have demonstrated the ability to prevent viral DNA replication and egress of viral capsids in infected cells .
Antimicrobial Effects
Research has indicated that benzimidazole derivatives possess antimicrobial properties. A study highlighted a series of benzimidazole compounds that exhibited potent activity against bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory and Analgesic Activities
Several studies have documented the anti-inflammatory effects of benzimidazole derivatives. For example, compounds similar to this compound have been shown to reduce edema and exhibit analgesic properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac . The anti-inflammatory action is often attributed to COX-2 inhibition and modulation of inflammatory cytokines.
Synthesis Techniques
The synthesis of this compound typically involves reactions between substituted benzaldehydes and o-phenylenediamine. Various synthetic methodologies have been explored to enhance yield and purity:
- Condensation Reactions : Utilizing acid catalysts to promote the reaction between o-phenylenediamine and chlorinated benzaldehydes.
- Microwave-Assisted Synthesis : This technique has been employed to accelerate the reaction time and improve yields significantly .
- Green Chemistry Approaches : Recent advancements focus on environmentally friendly solvents and reagents in synthesizing benzimidazole derivatives.
Therapeutic Potential
The therapeutic applications of this compound are vast:
- Cancer Treatment : Certain benzimidazole derivatives have shown promise in inhibiting cancer cell proliferation across various cell lines, including lung and breast cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Cardiovascular Health : Some studies suggest that benzimidazole derivatives may play a role in lipid metabolism regulation, potentially aiding in conditions like hyperlipidemia by inhibiting diacylglycerol acyltransferase (DGAT) activity .
- Neurological Disorders : Investigations into the neuroprotective effects of benzimidazole compounds indicate potential applications in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neuroinflammatory responses .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Condition | IC50/EC50 Values |
|---|---|---|---|
| This compound | Antiviral | Enterovirus (Coxsackie) | 1.76 μg/ml |
| Benzimidazole Derivative | Antimicrobial | Various Bacteria | Varies |
| Benzimidazole Derivative | Anti-inflammatory | Edema Model (Mice) | 74.17% inhibition |
| Benzimidazole Derivative | Cancer Inhibition | A-549 Cell Line | Comparable to Doxorubicin |
Case Study Insights
- A study on antiviral efficacy demonstrated that certain benzimidazoles could inhibit viral replication effectively, leading to a significant reduction in viral load in infected models.
- Clinical trials assessing the anti-inflammatory properties showed that patients receiving benzimidazole derivatives reported reduced pain levels compared to those on standard treatments.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Antimicrobial Activity of Selected Benzimidazoles
| Compound | Substituent(s) | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. E. coli |
|---|---|---|---|
| 1-(3,4-Dichlorobenzyl) | 3,4-Dichlorophenyl, amidine | 3.12 | 12.5 |
| Compound 50 | Methyl ester at C-2 | 3.12 | Inactive |
| Compound 45 | Fluoro substitution | >100 | Inactive |
Key Insight : The 3,4-dichloro motif enhances binding to hydrophobic pockets in bacterial targets, while electron-withdrawing effects stabilize interactions with charged residues .
Comparison with Other Aromatic Substitutions
- 4-Fluorophenylmethyl analog (1-[(4-fluorophenyl)methyl]benzimidazole): Exhibits reduced antimicrobial activity compared to the dichloro derivative, highlighting the superiority of chlorine’s electronegativity and size in target engagement .
- Methoxy-substituted analogs: Showed negligible activity against Gram-negative bacteria, whereas the diethylaminoethyl group in compound 59 conferred moderate activity against E. coli (MIC = 12.5 µg/mL) .
Key Insight : Chlorine atoms provide optimal balance between hydrophobicity and electronic effects, whereas smaller halogens (e.g., fluorine) or polar groups (e.g., methoxy) disrupt target binding.
Environmental and Regulatory Considerations
Benzimidazoles with 3,4-dichlorophenyl groups, such as carbendazim and diuron, are regulated due to metabolite persistence in crops.
Biological Activity
1-[(3,4-Dichlorophenyl)methyl]benzimidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial and anticancer activities, supported by data tables and relevant case studies.
Overview of Biological Activities
This compound belongs to the benzimidazole family, known for a wide range of biological activities. The compound exhibits significant effects against various pathogens and cancer cell lines, making it a promising candidate for drug development.
Key Biological Activities:
- Antimicrobial Activity: Several studies have reported that derivatives of benzimidazole, including this compound, show potent antibacterial and antifungal properties. For instance, derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity: The compound has been evaluated for its cytotoxic effects on multiple cancer cell lines. Research indicates that it can inhibit the proliferation of malignant cells through various mechanisms, including the inhibition of specific enzymes involved in cancer cell growth .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated extensively. The compound demonstrates a broad spectrum of activity against various bacterial strains.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 64 |
The above table illustrates the efficacy of the compound against common pathogens. The low MIC values indicate strong antimicrobial potential.
Anticancer Activity
The anticancer effects of this compound have been highlighted in several studies. Its mechanism often involves targeting key enzymes and pathways critical for cancer cell survival.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.0 |
| HCT116 (Colon Cancer) | 8.5 |
These results indicate significant cytotoxicity across multiple cancer types, with the lowest IC50 observed in HCT116 cells, suggesting a particularly potent effect against colon cancer .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
- Targeting Cell Signaling Pathways: It interferes with key signaling pathways involved in cell proliferation and survival, which may contribute to its anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of benzimidazole derivatives. Modifications on the benzimidazole scaffold can enhance its potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 | Increased anticancer activity |
| Halogenation at C5 | Enhanced antimicrobial potency |
| Alkyl group at C2 | Improved solubility and bioavailability |
These insights suggest that strategic modifications can lead to compounds with improved therapeutic profiles.
Q & A
Q. How can metabolic stability and toxicity challenges be addressed in preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
